4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
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Description
“4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid” is a chemical compound . It is also known as DIMBOA. The compound is available in solid form .
Molecular Structure Analysis
The molecular formula of the compound is C11H11NO4 . The InChI code for the compound is 1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-11(14)15)10(13)6-16-9/h2-4H,5-6H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 221.21 g/mol .Scientific Research Applications
Antibacterial and Antimicrobial Activities
The compound and its analogues have shown promising antibacterial activities against a variety of strains, including E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. pneumoniae, and E. faecalis. Specifically, certain derivatives have exhibited good activity against K. pneumoniae and E. faecalis, with others showing effectiveness against S. aureus. These findings indicate the potential of 4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid derivatives as antibacterial agents (Kadian, Maste, & Bhat, 2012).
Antioxidant Properties
Derivatives of the compound have also been synthesized and evaluated for their antioxidant properties. This research is crucial as antioxidants play a significant role in protecting against oxidative stress, which is linked to various chronic diseases (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Applications in Organic Synthesis
The compound serves as a key intermediate in the synthesis of various biologically active molecules. Studies have shown its utility in the synthesis of novel derivatives with potential as antimicrobial and antioxidant agents. This highlights its versatility and importance in the field of medicinal chemistry and drug development (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Biological Assays and Activity
Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates synthesized from this compound have shown activity against bacterial strains and yeast, indicating its potential for developing new antimicrobial agents. Notably, methyl 3-(6-methyl-2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoate demonstrated moderate activity against the bacterial strains tested, showcasing its potential in antibacterial research (Hachama, Khodja, Moulay, Boutoumi, Hennig, & Sicker, 2013).
Herbicidal Activity
Derivatives containing a carboxylic ester group have exhibited significant herbicidal activities, demonstrating the chemical's potential in agricultural applications. These compounds have shown effectiveness against various weeds, including dicotyledonous and monocotyledon weeds, highlighting their potential as pre-emergent herbicides in crops such as peanut, soybean, maize, and cotton (Huang et al., 2009).
Properties
IUPAC Name |
4-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9-4-5-11-10(7-9)14(12(15)8-18-11)6-2-3-13(16)17/h4-5,7H,2-3,6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATABTZQKPZILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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